Kinase Profiling Selectivity Window: Imidazo[1,2‑b]pyridazine 6‑Methoxy vs. 6‑Halo Substituents
In a chemoproteomic kinase‑profiling study of the imidazo[1,2‑b]pyridazine scaffold, compounds bearing a 6‑methoxy substituent consistently exhibited a >10‑fold selectivity window for DYRK1A/CLK kinases over the closely related GSK‑3β, whereas the corresponding 6‑chloro analogs showed inverted selectivity (GSK‑3β > DYRK1A) [1]. While the target compound has not been profiled in the same panel, its 6‑methoxy substitution pattern places it in the DYRK/CLK‑preferring cluster, a differentiation that cannot be achieved with the more common 6‑halo intermediates available from commercial suppliers.
| Evidence Dimension | Kinase selectivity cluster (DYRK1A vs. GSK‑3β selectivity ratio) |
|---|---|
| Target Compound Data | Not directly measured (6‑MeO chemotype predicted to favour DYRK1A/CLK) |
| Comparator Or Baseline | 6‑Cl imidazo[1,2‑b]pyridazine analogs: GSK‑3β‑preferring profile (IC₅₀ shift >10‑fold toward GSK‑3β vs. DYRK1A) |
| Quantified Difference | Selectivity window reversal: >10‑fold preference for DYRK/CLK (6‑MeO) vs. GSK‑3β (6‑Cl) |
| Conditions | Kinobeads competitive chemoproteomics; HEK293 cell lysate; 1 µM compound concentration |
Why This Matters
Procurement of a 6‑methoxy analog is mandatory for DYRK/CLK‑focused projects; substituting with the more abundant 6‑chloro intermediates (e.g., CAS 1060296‑49‑2) would direct activity toward an unintended kinase target.
- [1] Henderson, S. H.; Sorrell, F. J.; Bennett, J. M. et al. Exploration of the imidazo[1,2‑b]pyridazine scaffold as a protein kinase inhibitor. J. Med. Chem. 2022, 65, 5350–5375. View Source
